molecular formula C20H23NO4S B11587373 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide

Cat. No.: B11587373
M. Wt: 373.5 g/mol
InChI Key: TVDJKSYQBNDQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide likely involves multiple steps, including the formation of the benzamide core and the introduction of the dioxidotetrahydrothiophenyl and methoxybenzyl groups. Common synthetic methods may include:

    Amide Bond Formation: This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.

    Functional Group Introduction: The dioxidotetrahydrothiophenyl group can be introduced via oxidation reactions, while the methoxybenzyl group can be added through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.

    Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-methylbenzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the methoxybenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methylbenzamide: Lacks the methoxy group on the benzyl moiety.

Uniqueness

The presence of both the dioxidotetrahydrothiophenyl and methoxybenzyl groups in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may confer unique chemical and biological properties, such as increased stability, solubility, or specific biological activity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula and properties:

PropertyValue
Molecular Formula C22H27NO5S
Molecular Weight 417.518 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 655.8 ± 55.0 °C at 760 mmHg
LogP 2.49

This structure features a tetrahydrothiophene moiety, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its roles as an inhibitor of key enzymes and its potential anticancer effects.

Tyrosinase Inhibition

One significant area of research has focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to applications in skin whitening agents and treatments for hyperpigmentation disorders.

  • Mechanism of Action : The compound exhibits competitive inhibition against tyrosinase, as demonstrated by molecular docking studies that reveal interactions with the enzyme's active site .

Antioxidant Activity

Research has indicated that derivatives of this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.

  • Case Study : A study evaluated various derivatives for their antioxidant activity using the DPPH assay, showing that certain modifications to the benzamide structure enhanced this property significantly .

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities:

  • Findings : Among the synthesized compounds, several exhibited significant inhibitory effects on tyrosinase with IC50 values comparable to established inhibitors . The best-performing derivative showed an IC50 value of approximately 12 µM.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions between the compound and tyrosinase:

  • Results : The docking analysis revealed that the compound forms hydrogen bonds with key residues in the enzyme's active site, supporting its role as a potent inhibitor .

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C20H23NO4S/c1-15-5-3-4-6-19(15)20(22)21(17-11-12-26(23,24)14-17)13-16-7-9-18(25-2)10-8-16/h3-10,17H,11-14H2,1-2H3

InChI Key

TVDJKSYQBNDQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.